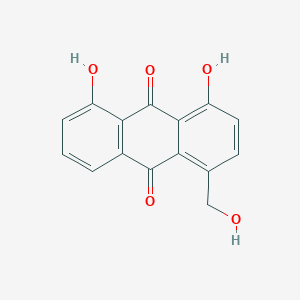

1,8-Dihydroxy-4-hydroxymethylanthraquinone

Descripción general

Descripción

1,8-Dihydroxy-4-hydroxymethylanthraquinone, also known as 1,8-Dihydroxy-4-hydroxymethyl anthraquinone or 4,5-Dihydroxy-1-(hydroxymethyl)-9,10-anthracenedione, is a chemical compound . It is identified by the CAS number 128341-04-8 .

Synthesis Analysis

A one-pot, green, and scalable approach has been developed to synthesize a highly water-soluble and potentially low-cost anthraquinone starting from potentially inexpensive 1,8-dihydroxyanthraquinone .Molecular Structure Analysis

The molecular formula of 1,8-Dihydroxy-4-hydroxymethylanthraquinone is C15H10O5 . It has a molecular weight of 270.23700 .Chemical Reactions Analysis

The introduction of –CH2CO2− as solubilizing groups suppressed the disproportionation reaction of reduced anthraquinone both thermodynamically and kinetically .Physical And Chemical Properties Analysis

This compound has a density of 1.592g/cm3 . It has a boiling point of 571.6ºC at 760mmHg . The flash point is 313.6ºC .Aplicaciones Científicas De Investigación

Antioxidant and Antimicrobial Applications

1,8-Dihydroxy-4-hydroxymethylanthraquinone has been studied for its potential antioxidant properties. For instance, hydroanthraquinone derivatives isolated from marine algae-derived endophytic fungi have shown significant antioxidant activities (Li et al., 2017). Additionally, studies on Morinda angustifolia have isolated similar anthraquinone compounds with notable antimicrobial effects (Xiang et al., 2008).

Environmental Applications

Research has explored the use of 1,8-Dihydroxy anthraquinone in environmental applications, such as its biosorption properties for removing pollutants from water. A study demonstrated that Aspergillus oryzae biomass could effectively remove 1,8-Dihydroxy anthraquinone from aqueous solutions (Zhang et al., 2015).

Chemical Analysis Applications

The compound has been used as a reagent for chemical analysis, such as in the determination of boric acid in pharmaceutical grade glass (Ruggieri, 1961). Its complexation with Mg(II) ions has been studied for potential analytical applications (Ceba et al., 1982).

Photophysical Studies

1,8-Dihydroxy anthraquinone's spectral properties have been a subject of interest in quantum chemistry, providing insights into its UV spectra and potential applications in photophysical studies (Yong-chun, 2008).

Biotransformation and Fermentation Research

The biotransformation of 1,8-Dihydroxyanthraquinone into medically significant compounds like peniphenone has been explored using microbial fermentation processes, revealing potential pathways for developing new medicinal compounds (Mei et al., 2020).

Anticancer Research

Studies have synthesized derivatives of 1,8-Dihydroxy anthraquinones to evaluate their potential as anticancer agents. These include analyses of their structure, genotoxicity, and therapeutic efficacy (Au et al., 1981).

Dye and Photopolymerization Research

The compound has also been investigated for its role in the synthesis of new disperse anthraquinone dyes and its application in photopolymerization processes, indicating its versatility in industrial applications (Metwally et al., 1981).

Propiedades

IUPAC Name |

4,5-dihydroxy-1-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-6-7-4-5-10(18)13-11(7)14(19)8-2-1-3-9(17)12(8)15(13)20/h1-5,16-18H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOAMJAMSFVOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155854 | |

| Record name | 1,8-Dihydroxy-4-hydroxymethylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Dihydroxy-4-hydroxymethylanthraquinone | |

CAS RN |

128341-04-8 | |

| Record name | 1,8-Dihydroxy-4-hydroxymethylanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128341048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Dihydroxy-4-hydroxymethylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline](/img/structure/B165446.png)